molecular formula C12H10O B143366 1'-Acetonaphthone CAS No. 941-98-0

1'-Acetonaphthone

Cat. No.: B143366
CAS No.: 941-98-0
M. Wt: 170.21 g/mol
InChI Key: QQLIGMASAVJVON-UHFFFAOYSA-N
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Description

1’-Acetonaphthone, also known as 1-acetylnaphthalene or methyl 1-naphthyl ketone, is a versatile chemical compound with the molecular formula C12H10O. It is characterized by an acetyl functional group attached to a naphthalene ring. This compound is a slightly yellow liquid with a melting point of 34°C and a boiling point of 296°C . It is insoluble in water but soluble in most organic solvents such as ethanol, ether, and acetone . 1’-Acetonaphthone is primarily used in the production of fragrances and flavors, as well as in the synthesis of pharmaceuticals, dyes, and specialty chemicals .

Comparison with Similar Compounds

1’-Acetonaphthone can be compared with other similar compounds such as 2-acetonaphthone, 6’-methoxy-2’-acetonaphthone, and 2-acetylanthracene . These compounds share similar structural features but differ in the position of the acetyl group or the presence of additional substituents. The uniqueness of 1’-Acetonaphthone lies in its specific acetyl group position on the naphthalene ring, which influences its reactivity and applications .

    2-Acetonaphthone: Similar structure but with the acetyl group at the 2-position.

    6’-Methoxy-2’-acetonaphthone: Contains a methoxy group in addition to the acetyl group.

    2-Acetylanthracene: An acetylated derivative of anthracene, a polyaromatic hydrocarbon.

These comparisons highlight the distinct properties and applications of 1’-Acetonaphthone, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-naphthalen-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLIGMASAVJVON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052635
Record name 1'-Acetonaphthone
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941-98-0
Record name 1-Acetylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941-98-0
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Record name 1-Acetonaphthone
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Record name 1'-Acetonaphthone
Source DTP/NCI
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Record name Ethanone, 1-(1-naphthalenyl)-
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Record name 1'-Acetonaphthone
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Record name 1'-acetonaphthone
Source European Chemicals Agency (ECHA)
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Record name 1-ACETONAPHTHONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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